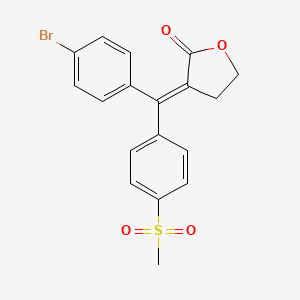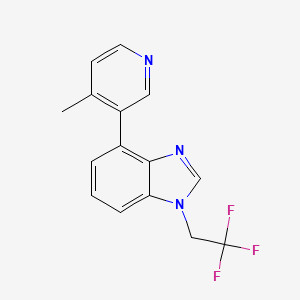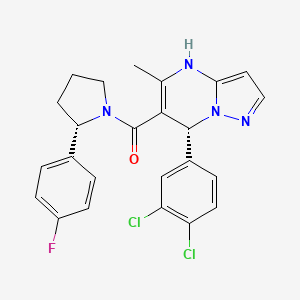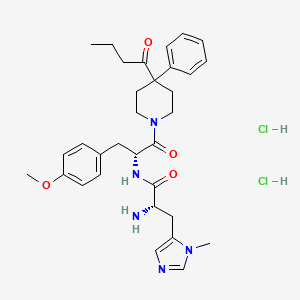![molecular formula C30H31BrO4 B606294 9-[4-[(2-bromophenyl)methoxy]phenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione CAS No. 1776115-10-6](/img/structure/B606294.png)
9-[4-[(2-bromophenyl)methoxy]phenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione
説明
The compound “9-[4-[(2-bromophenyl)methoxy]phenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione” is a chemical compound with the molecular formula C30H31BrO4 . It has a molecular weight of 535.5 g/mol . The compound is also known by other names such as BMS-986188 and CHEMBL3426797 .
Molecular Structure Analysis
The compound has a complex structure that includes a xanthene backbone, a bromophenyl group, and a methoxyphenyl group . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 6.1, indicating its lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors . The compound has four rotatable bonds . The exact mass and monoisotopic mass of the compound are both 534.14057 g/mol . The topological polar surface area is 52.6 Ų .科学的研究の応用
Neuroscience Research
BMS-986188 is identified as a positive allosteric modulator of δ-opioid receptors . This characteristic makes it a valuable tool in neuroscience research, particularly in the study of pain management and the opioid system’s role in neurological processes. Its ability to modulate δ-opioid receptors can help in understanding the complex mechanisms of neuromodulation and neuroprotection.
Pain Management Studies
The modulation of δ-opioid receptors by BMS-986188 suggests its potential application in pain management research . By influencing opioid receptor activity, it may contribute to the development of new analgesics that could offer pain relief with potentially fewer side effects compared to traditional opioids.
Opioid Receptor Research
BMS-986188’s selectivity for δ- over μ-opioid receptors presents an opportunity to explore the differential roles of these receptors in human physiology and pathology . Research in this area could lead to targeted therapies for addiction, depression, and other conditions influenced by opioid receptor signaling.
Pharmacology and Drug Development
The compound’s pharmacological profile, including its solubility and stability, provides a basis for the development of new drugs . Its high purity and selective receptor modulation are crucial for creating medications with fewer off-target effects.
Cancer Research
While BMS-986188 is not directly linked to cancer research, the methodologies used in its study, such as allosteric modulation and receptor pharmacology, are applicable to the field. These approaches can be used to investigate targeted therapies for cancer treatment .
Clinical Trials and Safety Assessments
BMS-986188’s properties necessitate thorough clinical trials to assess its safety and efficacy as a therapeutic agent . Its potential use in humans requires a comprehensive understanding of its pharmacodynamics and pharmacokinetics.
Molecular Biology and Biochemistry
The compound’s interaction with opioid receptors can be used to study signal transduction pathways. It serves as a tool to dissect the molecular biology of receptor-ligand interactions and the resulting biochemical cascades .
Behavioral Science
Given its influence on the opioid system, BMS-986188 can be used in behavioral science to study the effects of δ-opioid receptor modulation on behavior, mood, and stress response .
作用機序
Target of Action
BMS-986188 is a selective positive allosteric modulator of the δ-opioid receptor . The δ-opioid receptor is a G protein-coupled receptor that is primarily found in the central nervous system. It plays a crucial role in mediating the effects of endogenous opioids and opioid drugs .
Mode of Action
As a positive allosteric modulator, BMS-986188 enhances the activity of the δ-opioid receptor. This modulation results in an increased response when the receptor is activated by endogenous opioids .
Biochemical Pathways
The δ-opioid receptor is involved in various biochemical pathways, including pain perception, mood regulation, and immune response. By modulating the activity of this receptor, BMS-986188 can potentially influence these pathways and their downstream effects .
Pharmacokinetics
The compound’s ADME properties can be influenced by various factors, including its chemical structure, formulation, route of administration, and patient-specific factors .
Result of Action
The modulation of the δ-opioid receptor by BMS-986188 can result in various molecular and cellular effects. For instance, it can enhance the receptor’s signaling, leading to changes in neuronal activity and neurotransmitter release. These changes can, in turn, influence various physiological processes, such as pain perception and mood regulation .
Action Environment
The action, efficacy, and stability of BMS-986188 can be influenced by various environmental factors. These can include the physiological environment (e.g., pH, temperature), the presence of other substances (e.g., other drugs, food), and patient-specific factors (e.g., age, genetics, disease state). Understanding these factors is crucial for optimizing the use of the drug and minimizing potential side effects .
特性
IUPAC Name |
9-[4-[(2-bromophenyl)methoxy]phenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31BrO4/c1-29(2)13-22(32)27-24(15-29)35-25-16-30(3,4)14-23(33)28(25)26(27)18-9-11-20(12-10-18)34-17-19-7-5-6-8-21(19)31/h5-12,26H,13-17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCHHZHONQIODT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(C=C4)OCC5=CC=CC=C5Br)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[4-[(2-bromophenyl)methoxy]phenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



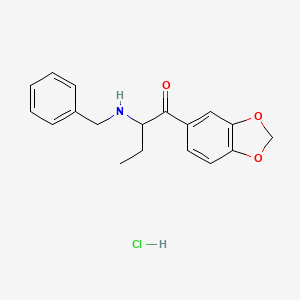

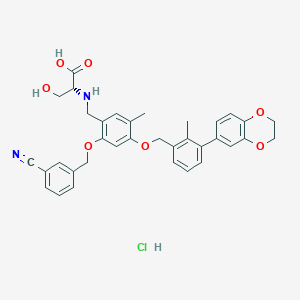
![(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B606214.png)

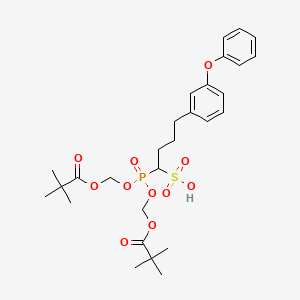
![N-{2-[({2-Methoxy-6-[(2-Methyl[1,1'-Biphenyl]-3-Yl)methoxy]pyridin-3-Yl}methyl)amino]ethyl}acetamide](/img/structure/B606222.png)

